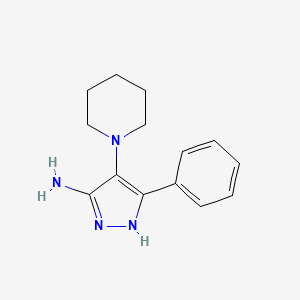
3-phenyl-4-(piperidin-1-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-4-(piperidin-1-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-4-(piperidin-1-yl)-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-4-(piperidin-1-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-phenyl-4-(piperidin-1-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-phenyl-4-(piperidin-1-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-4-(piperidin-1-yl)aniline
- 4-(piperidin-1-yl)-1H-pyrazol-5-amine
- 3-phenyl-1H-pyrazol-5-amine
Uniqueness
3-phenyl-4-(piperidin-1-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the phenyl and piperidine groups enhances its potential as a versatile scaffold for drug development and other applications .
Biological Activity
3-Phenyl-4-(piperidin-1-yl)-1H-pyrazol-5-amine, a compound with significant biological activity, belongs to the pyrazole family, which is known for its diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects based on various studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H20N4
- Molecular Weight : 284.36 g/mol
- Boiling Point : Approximately 468.9 °C
- Density : 1.27 g/cm³ .
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties.
Case Studies
-
Study on Pyrazole Derivatives :
- A series of pyrazole derivatives were synthesized and tested against various pathogens. The most active derivative showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- The presence of a piperidine moiety significantly enhances the antimicrobial activity of these compounds.
- Mechanism of Action :
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer models.
Research Findings
- In Vitro Studies :
- Molecular Modeling :
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored.
Evidence from Studies
- Inflammation Models :
Summary Table of Biological Activities
Properties
Molecular Formula |
C14H18N4 |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
5-phenyl-4-piperidin-1-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C14H18N4/c15-14-13(18-9-5-2-6-10-18)12(16-17-14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H3,15,16,17) |
InChI Key |
AINMZTBAIPTRRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(NN=C2N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















